molecular formula C9H6ClF6NOS B3037457 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol CAS No. 478047-16-4

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol

Cat. No. B3037457
CAS RN: 478047-16-4
M. Wt: 325.66 g/mol
InChI Key: LOHDKFRGTXLQIA-UHFFFAOYSA-N
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Description

The compound “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions, respectively . The compound also contains a sulfanyl group attached to the pyridine ring, which is further connected to a trifluoro-2-propanol group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic system, while the trifluoromethyl groups add electron-withdrawing character. The sulfanyl group acts as a bridge connecting the aromatic ring and the trifluoro-2-propanol group .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Gupta and Shreeve (1987) explored the reductive defluorination of CF3SF4Cl, leading to sulfur(IV)-containing compounds when reacted with nitrogen- or oxygen-containing nucleophiles. This process formed compounds like CF3S(NR2)2Cl and CF3S(ORf)2Cl, where RfOH included 1,1,1-trifluoro-2-propanol, demonstrating the potential of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol in chemical synthesis (Gupta & Shreeve, 1987).

Catalysis and Reaction Optimization

  • Niknam and Saberi (2009) described the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which was used as a recyclable catalyst for formylation and acetylation of alcohols under various conditions. This highlights the role of similar compounds in catalysis and as facilitators in organic reactions (Niknam & Saberi, 2009).

Solubility and Solvation Studies

  • Jouyban, Martínez, and Acree (2017) analyzed the solubility of 2-chloro-3-(trifluoromethyl)pyridine in ethanol and 1-propanol mixtures, offering insights into the solubility behavior of related compounds, which could be crucial for understanding the applications of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol in various solvent systems (Jouyban et al., 2017).

Synthesis of Heterocyclic Compounds

  • Chbani et al. (1995) studied the reactions of 2-chloropyridines with sulfanions derived from heterocyclic thiols, leading to the synthesis of unsymmetrical sulfides. This research demonstrates the potential for synthesizing diverse heterocyclic compounds using structures similar to 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol (Chbani et al., 1995).

Formation of Bridged Heterocycles

  • Jiang and Zhu (2008) reported the formation of unexpected trifluoromethyl-containing bridged heterocycles through concentrated sulfuric acid-promoted intramolecular dehydration and 1,3-sulfanyl migration of related compounds. This finding suggests the ability of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol to form complex heterocyclic structures under certain conditions (Jiang & Zhu, 2008).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF6NOS/c10-5-1-4(8(11,12)13)2-17-7(5)19-3-6(18)9(14,15)16/h1-2,6,18H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHDKFRGTXLQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF6NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138962
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol

CAS RN

478047-16-4
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478047-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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